Concanamycin C

Vue d'ensemble

Description

Applications De Recherche Scientifique

4’-O-De(aminocarbonyl)concanamycin A has a wide range of scientific research applications. In chemistry, it is used as a tool to study vacuolar-type ATPases and their role in cellular processes . In biology, it is used to investigate the mechanisms of T cell proliferation and fungal cytotoxicity . In medicine, it has potential therapeutic applications due to its ability to inhibit vacuolar-type ATPases, which are involved in various diseases . In industry, it is used in the development of antifungal agents and other pharmaceuticals .

Mécanisme D'action

Target of Action

Concanamycin C, also known as 4’-O-De(aminocarbonyl)concanamycin A, is a potent and selective inhibitor of vacuolar-type H±ATPases (V-ATPases) . V-ATPases are ATP-driven proton pumps that play a crucial role in various cellular processes, including endocytosis and intracellular membrane trafficking .

Mode of Action

This compound interacts with V-ATPases, inhibiting their function . V-ATPases are responsible for acidifying intracellular compartments and translocating protons across the plasma membrane . By inhibiting these proton pumps, this compound disrupts the normal pH balance within cells, affecting various cellular processes .

Biochemical Pathways

The inhibition of V-ATPases by this compound affects several biochemical pathways. V-ATPases are involved in the regulation of intracellular and extracellular pH levels, which are critical for numerous biochemical reactions . Therefore, the inhibition of V-ATPases can have wide-ranging effects on cellular metabolism and signaling .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of V-ATPases by this compound can lead to a variety of cellular effects. For example, the disruption of pH balance within cells can affect protein folding and degradation, potentially leading to cell death . Additionally, the inhibition of V-ATPases can interfere with endocytosis and intracellular membrane trafficking, disrupting normal cellular function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of V-ATPases and, therefore, the efficacy of this compound . Additionally, the stability of this compound may be affected by factors such as temperature and light exposure.

Analyse Biochimique

Biochemical Properties

Concanamycin C interacts with V-ATPases, which are ATP-driven proton pumps . V-ATPases play a crucial role in acidifying intracellular compartments and translocating protons across the plasma membrane .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been reported to induce apoptosis in murine cells, evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . It also induced the production of nitric oxide and decreased cell growth and survival in mouse leukemic monocyte cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with V-ATPases . By inhibiting these ATP-driven proton pumps, this compound disrupts the acidification of intracellular compartments and the translocation of protons across the plasma membrane .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and specific inhibitor of V-ATPases , suggesting that its effects may be observed shortly after administration and persist as long as the compound is present.

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. Given its potent inhibitory effects on V-ATPases , it is reasonable to hypothesize that higher dosages would result in more pronounced effects.

Metabolic Pathways

Given its role as an inhibitor of V-ATPases , it likely interacts with metabolic processes related to proton transport and intracellular pH regulation.

Transport and Distribution

Given its role as an inhibitor of V-ATPases , it is likely to be found in locations where these enzymes are active, such as intracellular compartments and the plasma membrane.

Subcellular Localization

Given its role as an inhibitor of V-ATPases , it is likely to be found in locations where these enzymes are active, such as intracellular compartments and the plasma membrane.

Méthodes De Préparation

4’-O-De(aminocarbonyl)concanamycin A is typically isolated from the bacterium Streptomyces . The synthetic routes and reaction conditions for its preparation involve complex organic synthesis techniques, often requiring specialized equipment and conditions. Industrial production methods focus on optimizing the yield and purity of the compound, often involving fermentation processes followed by extraction and purification steps .

Analyse Des Réactions Chimiques

4’-O-De(aminocarbonyl)concanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Comparaison Avec Des Composés Similaires

4’-O-De(aminocarbonyl)concanamycin A is similar to other macrolide antibiotics, such as Concanamycin A and Bafilomycin . it is unique in its specific inhibition of vacuolar-type ATPases and its cytotoxicity to fungi . Other similar compounds include Bafilomycin A1, which also inhibits vacuolar-type ATPases but has different structural features and biological activities .

Activité Biologique

Concanamycin C, a member of the concanamycin family derived from Streptomyces diastatochromogenes, is recognized for its potent biological activities, particularly as an inhibitor of vacuolar-type H+-ATPase (V-ATPase). This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell types, and implications for therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of V-ATPase, an enzyme critical for maintaining pH homeostasis within lysosomes and other intracellular compartments. By inhibiting V-ATPase, this compound disrupts lysosomal acidification, which is essential for various cellular processes including nutrient uptake, protein degradation, and cell signaling.

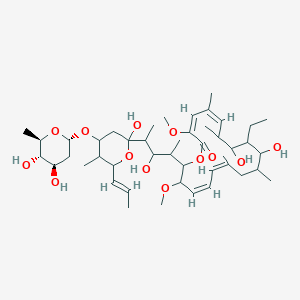

Structural Characteristics

The structure-activity relationship (SAR) studies indicate that the 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for the inhibitory activity of concanamycins. These structural features allow this compound to intercalate within lipid bilayers with minimal perturbation, facilitating its access to the V-ATPase binding site .

Biological Effects

-

Inhibition of Cell Proliferation

- This compound has been shown to selectively inhibit the proliferation of activated CD8+ cytotoxic T lymphocytes (CTLs). Studies indicate that treatment with this compound leads to significant apoptosis in these cells, characterized by DNA fragmentation and nuclear condensation . This effect is particularly pronounced in activated T-cells, suggesting that V-ATPase activity is vital for their survival during immune responses.

- Impact on Cancer Cells

- Effects on Other Cell Types

Case Study 1: Immune Response Modulation

In a study involving mice immunized with allogeneic tumors, intraperitoneal injection of this compound resulted in a marked decrease in CD8+ CTL populations without affecting CD4+ T cells or B220+ populations. This selective reduction highlights its potential as an immunomodulatory agent .

Case Study 2: Cancer Therapy

A preclinical study evaluated the effects of this compound on bladder cancer cells. The findings indicated that treatment led to significant reductions in cell viability and induced apoptosis via caspase-dependent pathways. Flow cytometry confirmed increased early and late apoptotic cells post-treatment .

Comparative Table of Concanamycins

| Compound | Source | Primary Activity | Potency (nM) | Notes |

|---|---|---|---|---|

| Concanamycin A | Streptomyces diastatochromogenes | V-ATPase Inhibition | 0.1 | Most studied member |

| Concanamycin B | Streptomyces diastatochromogenes | V-ATPase Inhibition | 0.5 | Similar activity profile as A |

| This compound | Streptomyces diastatochromogenes | V-ATPase Inhibition | 0.05 | More potent than A and B |

Propriétés

Numéro CAS |

81552-34-3 |

|---|---|

Formule moléculaire |

C45H74O13 |

Poids moléculaire |

823.1 g/mol |

Nom IUPAC |

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |

InChI |

InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,45-/m1/s1 |

Clé InChI |

XKYYLWWOGLVPOR-GKJVGUBMSA-N |

SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |

SMILES isomérique |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O |

SMILES canonique |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

concanamycin C TAN 1323 A TAN-1323 A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.